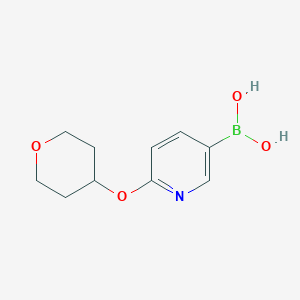

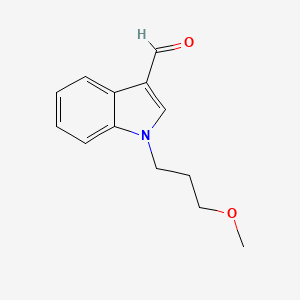

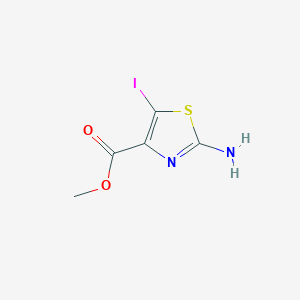

6-(4-Iodo-phenoxy)-nicotinamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds with an iodo-phenoxy group can involve various chemical reactions. For instance, the Sonogashira coupling between methyl 6- (4-iodophenoxy)hexanoate and phenylacetylene, followed by de-protection of the methyl hexanoate of the coupling resultant, and the esterification between the generated carboxylic acid and pentafluorophenol with the DCC catalyst were carried out step-by-step .

Molecular Structure Analysis

The molecular structure of compounds with an iodo-phenoxy group can vary. For example, “6-ETHYL-7-HYDROXY-3- (4-IODO-PHENOXY)-2-METHYL-CHROMEN-4-ONE” has a linear formula of C18H15IO4 . Another compound, “(4-iodo-phenoxy)-trimethylsilane”, contains total 25 bond(s); 12 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 6 aromatic bond(s), and 1 six-membered ring(s) .

Chemical Reactions Analysis

The chemical reactions involving compounds with an iodo-phenoxy group can be complex and depend on the specific compound and reaction conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of compounds with an iodo-phenoxy group can vary. For example, “2-(4-IODO-PHENOXY)-PROPIONIC ACID ETHYL ESTER” has a molecular formula of C11H13IO3 and a molecular weight of 320.12 .

Wissenschaftliche Forschungsanwendungen

Potent Agonists at the GPBAR1 Receptor

2-Phenoxy-nicotinamides, structurally related to 6-(4-Iodo-phenoxy)-nicotinamide, have been identified as potent agonists at the GPBAR1 receptor. This receptor is a target in the treatment of obesity, type 2 diabetes, and metabolic syndrome. Through extensive structure-activity relationship studies, optimized GPBAR1 agonists have been developed, showcasing potential for therapeutic applications in metabolic diseases ChemMedChem, 2013.

Inhibitory Effects on Drug Metabolism

Studies on the inhibitory effects of various substances, including nicotinamide derivatives, on drug metabolism by liver microsomes reveal the nuanced interactions within metabolic pathways. These interactions have implications for drug efficacy and safety, highlighting the importance of understanding molecular mechanisms in pharmacology Biochemical Pharmacology, 1970.

Non-enzymatic Reduction of Azo Dyes

Nicotinamide adenine dinucleotide (NADH) reduces a variety of azo dyes, including those substituted with various functional groups. This reduction process is pH-dependent and suggests potential applications in microbial degradation and mammalian metabolism of azo dyes Chemosphere, 2000.

Fluorescent Analog of Nicotinamide Adenine Dinucleotide

The development of a fluorescent analog of nicotinamide adenine dinucleotide (NAD+) opens new avenues for studying enzymatic reactions and cellular metabolism. This analog provides a tool for real-time observation of metabolic processes, with potential applications in research and diagnostics Proceedings of the National Academy of Sciences, 1972.

Mitigating Age-Associated Physiological Decline

Long-term administration of nicotinamide mononucleotide (NMN), a key NAD+ intermediate, effectively mitigates age-associated physiological decline in mice. This study highlights the therapeutic potential of NAD+ intermediates in anti-aging interventions, with implications for human health Cell Metabolism, 2016.

Eigenschaften

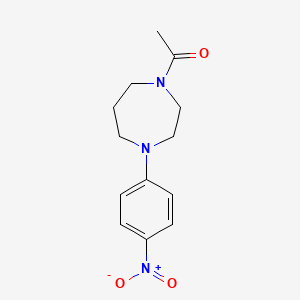

IUPAC Name |

6-(4-iodophenoxy)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9IN2O2/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-15-11)12(14)16/h1-7H,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKPJEGINOPHNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)C(=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Iodo-phenoxy)-nicotinamide | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.